N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-20-13-6-10(7-14(21-2)15(13)22-3)17-16(19)18-11-4-5-12(18)9-23-8-11/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQTUCBWLWCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-oxa-8-azabicyclo[3.2.1]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiproliferative properties against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in cell proliferation. For example, it may inhibit protein kinase B (Akt) activation, leading to reduced tumor cell growth . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and pharmacological differences between the target compound and analogs:
Key Pharmacological Insights
- Trimethoxyphenyl Group : Present in the target compound and analogs, this moiety is associated with tubulin polymerization inhibition in preclinical studies . However, the absence of this group in ’s 3,5-dimethoxyphenyl analog may reduce potency against microtubules.
- 3-Oxa Bridge: Unique to the target compound, this feature likely improves solubility compared to the non-oxa analog in , which has a molecular weight of 277.36 and lacks polar oxygen .
- Methylthio vs.
Biological Activity
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its unique bicyclic structure and potential biological activities. This article examines its pharmacological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 277.35872 g/mol |
| CAS Number | [insert CAS number] |
| Boiling Point | [insert boiling point] |
| Melting Point | [insert melting point] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Transporter (DAT) : Similar compounds have shown significant interaction with the DAT, suggesting potential applications in treating dopamine-related disorders such as addiction and Parkinson's disease .
- Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting specific viral proteins, indicating a possible role in combating viral infections .
- Neurotransmitter Modulation : The trimethoxyphenyl moiety may enhance binding affinity to neurotransmitter receptors, potentially affecting mood and cognition.
Biological Activity Studies
Recent studies have explored the biological activity of related compounds and their implications for therapeutic use:
Case Study 1: Dopamine Transporter Inhibition
A study on tropane analogues demonstrated that modifications to the azabicyclo structure influenced binding potency at the DAT. The introduction of hydroxyl groups improved stimulant activity but reduced overall binding affinity, indicating a complex relationship between structure and function .
Case Study 2: Antiviral Efficacy
Research on similar bicyclic compounds revealed promising antiviral effects in human primary monocyte-derived dendritic cells (MDDCs). These findings support the therapeutic potential of this compound in treating viral infections like dengue fever by targeting host cell mechanisms essential for viral replication .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
